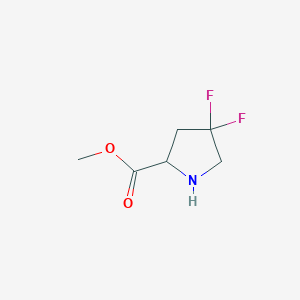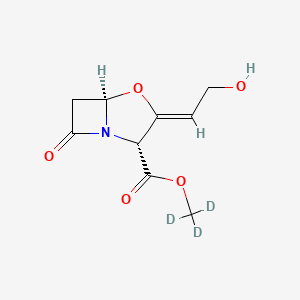
1-Phenethyl-2-pyridone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-2-pyridone-d5 is a deuterated derivative of 1-Phenethyl-2-pyridone, a compound belonging to the class of pyridones Pyridones are six-membered heterocyclic compounds containing a nitrogen atom and an oxygen atom The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen
Méthodes De Préparation
The synthesis of 1-Phenethyl-2-pyridone-d5 can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoropyridine with phenethylamine in the presence of a palladium catalyst under microwave irradiation can yield 1-Phenethyl-2-pyridone . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Analyse Des Réactions Chimiques
1-Phenethyl-2-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Cyclization reactions can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Phenethyl-2-pyridone-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 1-Phenethyl-2-pyridone-d5 involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Phenethyl-2-pyridone-d5 can be compared with other similar compounds, such as:
2-Pyridone: A basic pyridone structure with similar chemical properties but lacking the phenethyl group and deuterium labeling.
4-Pyridone: Another isomer of pyridone with the nitrogen atom in a different position, leading to different chemical reactivity.
Pirfenidone: A pyridone derivative used as an antifibrotic agent, with a different substitution pattern and therapeutic applications
The uniqueness of this compound lies in its deuterium labeling, which can provide advantages in certain analytical and research applications, such as improved stability and reduced metabolic degradation.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
204.28 g/mol |
Nom IUPAC |
1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2/i1D,2D,3D,6D,7D |
Clé InChI |
BVHQLHNISFFNNO-FSTBWYLISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2C=CC=CC2=O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CCN2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)




![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)



